molecular formula C20H32O5 B584737 6(S)-Lipoxin A4 CAS No. 94292-80-5

6(S)-Lipoxin A4

Cat. No.: B584737
CAS No.: 94292-80-5
M. Wt: 352.471
InChI Key: IXAQOQZEOGMIQS-UZDWIPAXSA-N
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Description

Historical Context and Discovery

The discovery of lipoxins represents a landmark achievement in understanding endogenous anti-inflammatory mechanisms. In 1984, Charles Serhan, Mats Hamberg, and Bengt Samuelsson first identified these novel compounds from human blood neutrophils, fundamentally changing our understanding of inflammation resolution. The initial characterization revealed these molecules as trihydroxytetraenes with four conjugated double bonds, distinguishing them from other eicosanoid mediators. This groundbreaking work established that human leukocytes could generate bioactive compounds beyond the well-known pro-inflammatory mediators.

The systematic investigation that followed demonstrated that neutrophils, when appropriately stimulated, produced two primary lipoxins: Lipoxin A4 and Lipoxin B4. Early research showed that these compounds could stimulate superoxide anion generation and degranulation responses in neutrophils at submicromolar concentrations. However, subsequent studies revealed a more complex picture, demonstrating that these lipoxins primarily function to dampen and resolve inflammation rather than promote it. This paradigm shift highlighted the sophisticated regulatory mechanisms governing inflammatory responses.

The chemical synthesis of Lipoxin A4 was first achieved in 1985 by Corey and colleagues at Harvard University, employing an iodination method that provided crucial tools for further research. This synthetic breakthrough enabled detailed pharmacological studies and confirmed the biological activities observed with naturally occurring compounds. The development of synthetic analogs with enhanced stability followed, addressing the rapid metabolic inactivation that limited the therapeutic potential of native lipoxins.

Classification within Lipoxin Family

This compound belongs to the broader family of lipoxins, which are categorized as nonclassic eicosanoids and members of the specialized pro-resolving mediator family. The lipoxin family encompasses four primary members: Lipoxin A4, Lipoxin B4, and their respective aspirin-triggered epimers, 15-epi-Lipoxin A4 and 15-epi-Lipoxin B4. The stereochemical configuration at various carbon positions distinguishes these related compounds and influences their biological activities.

The structural characteristics of this compound include the specific spatial arrangement of hydroxyl groups and the conjugated tetraene system that defines the lipoxin class. Current research focuses primarily on Lipoxin A4 and 15-epi-Lipoxin A4, as the receptors for Lipoxin B4 and 15-epi-Lipoxin B4 have not been definitively identified. This knowledge gap represents an important area for future investigation in understanding the complete biological roles of the lipoxin family.

Lipoxin Family Member Chemical Structure Primary Source Receptor Status
Lipoxin A4 5(S),6(R),15(S)-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid Neutrophil-platelet interactions ALX/FPR2 identified
Lipoxin B4 5(S),14(R),15(S)-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid Transcellular biosynthesis Receptor unknown
15-epi-Lipoxin A4 5(S),6(R),15(R)-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid Aspirin-triggered synthesis ALX/FPR2 identified
15-epi-Lipoxin B4 5(S),14(R),15(R)-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid Aspirin-triggered synthesis Receptor unknown

The diversity within the lipoxin family reflects the complexity of inflammatory resolution mechanisms. Each member possesses distinct biological properties, though they share common features in promoting the cessation of inflammatory responses. The identification of specific receptors for certain family members has enabled detailed mechanistic studies, while the unknown receptor status of others presents ongoing research challenges.

Position in Eicosanoid Biochemistry

This compound occupies a unique position within the broader eicosanoid pathway, representing a critical branch point between pro-inflammatory and pro-resolving mediator synthesis. The eicosanoid pathway begins with arachidonic acid as the common precursor, which undergoes oxygenation by various lipoxygenases to generate diverse bioactive metabolites. The positioning of lipoxins within this pathway reflects their role as resolution-phase mediators that counterbalance the initial pro-inflammatory signals.

The biosynthesis of this compound requires the coordinated action of multiple lipoxygenases, distinguishing it from other eicosanoids that typically involve single enzyme systems. The first major biosynthetic route occurs through the interaction of 5-lipoxygenase and 12-lipoxygenase in platelets, where leukotriene A4 serves as the substrate for 12-lipoxygenase conversion to lipoxins. The second pathway involves the sequential action of 5-lipoxygenase in neutrophils and 15-lipoxygenase in epithelial cells, highlighting the transcellular nature of lipoxin synthesis.

The aspirin-triggered pathway represents a third biosynthetic route, where cyclooxygenase-2 acetylation by aspirin leads to the formation of 15-epi-lipoxins. This mechanism explains the anti-inflammatory effects of aspirin through endogenous resolution mediator enhancement, providing a molecular basis for the clinical benefits observed with this medication. The multiplicity of biosynthetic pathways ensures that lipoxin production can occur under various physiological and pathological conditions.

Biosynthetic Pathway Key Enzymes Cellular Location Primary Product
Platelet-neutrophil interaction 5-lipoxygenase, 12-lipoxygenase Transcellular Lipoxin A4, Lipoxin B4
Epithelial-neutrophil interaction 5-lipoxygenase, 15-lipoxygenase Transcellular Lipoxin A4, Lipoxin B4
Aspirin-triggered pathway Cyclooxygenase-2, 15-lipoxygenase Epithelial cells 15-epi-Lipoxin A4, 15-epi-Lipoxin B4

Relationship to Specialized Pro-Resolving Mediators (SPMs)

This compound represents a founding member of the specialized pro-resolving mediator family, which has expanded to include resolvins, protectins, and maresins. The specialized pro-resolving mediator concept emerged from the recognition that inflammation resolution is an active biochemical process rather than a passive cessation of pro-inflammatory signals. This understanding fundamentally changed therapeutic approaches to inflammatory diseases by emphasizing resolution enhancement rather than solely focusing on inflammation suppression.

The specialized pro-resolving mediator family shares common functional characteristics, including the promotion of neutrophil apoptosis, enhancement of macrophage phagocytosis, and facilitation of tissue repair processes. These mediators work coordinately to orchestrate the resolution phase of inflammation, ensuring that tissue homeostasis is restored efficiently. The temporal and spatial regulation of specialized pro-resolving mediator production determines the success of inflammatory resolution and the prevention of chronic inflammatory states.

Research has demonstrated that specialized pro-resolving mediators, including this compound, possess potent anti-inflammatory properties in numerous disease models. Early human trials with Lipoxin A4 conducted by Professor T.H. Lee and colleagues in London demonstrated safety and efficacy in blocking airway challenge and hyperreactivity. These findings established the therapeutic potential of specialized pro-resolving mediators and stimulated extensive research into their clinical applications.

The relationship between lipoxins and other specialized pro-resolving mediator families involves both complementary and synergistic actions. While lipoxins derive from arachidonic acid, resolvins and protectins originate from omega-3 fatty acids eicosapentaenoic acid and docosahexaenoic acid. This diversity in precursor fatty acids ensures that resolution mechanisms can be activated under various nutritional and metabolic conditions, providing robust protection against uncontrolled inflammation.

SPM Family Precursor Fatty Acid Key Members Primary Functions
Lipoxins Arachidonic acid Lipoxin A4, Lipoxin B4 Neutrophil apoptosis, macrophage activation
Resolvins Eicosapentaenoic acid, Docosahexaenoic acid Resolvin E1, Resolvin D1 Pain reduction, tissue protection
Protectins Docosahexaenoic acid Protectin D1 Neuroprotection, antimicrobial activity
Maresins Docosahexaenoic acid Maresin 1 Tissue regeneration, macrophage programming

Properties

CAS No.

94292-80-5

Molecular Formula

C20H32O5

Molecular Weight

352.471

IUPAC Name

(5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1

InChI Key

IXAQOQZEOGMIQS-UZDWIPAXSA-N

SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O

Synonyms

5(S),6(S)-Lipoxin A4; 6-epi-Lipoxin A4; 6(S)-LXA4; 5(S),6(S),15(S)-TriHETE

Origin of Product

United States

Preparation Methods

Total Synthesis from Arachidonic Acid Derivatives

The total synthesis of 6(S)-Lipoxin A4 typically begins with arachidonic acid (AA) or its stabilized precursors. A landmark study by Demin et al. (1994) demonstrated the use of methyl esters of AA derivatives to construct the trihydroxytetraene backbone via sequential epoxidation and hydrolysis. Key steps include:

  • Epoxidation at C5-C6 : Using m-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding a 5,6-epoxide intermediate.

  • Stereoselective Hydrolysis : Catalyzed by acidic conditions (pH 4.5) to install the 5(S),6(S)-dihydroxy configuration.

  • 15(S)-Hydroxylation : Employing Sharpless asymmetric epoxidation on a C15-C16 diene precursor, followed by reduction with sodium borohydride.

This route achieves an overall yield of 12–15%, with purity >95% confirmed by reversed-phase HPLC. Challenges include the instability of epoxide intermediates and the need for cryogenic conditions (-78°C) during critical stereochemical steps.

Semi-Synthesis from Leukotriene A4 (LTA4)

Leukotriene A4 serves as a strategic intermediate due to its structural similarity to Lipoxin A4. Chauhan et al. (1994) developed a semi-synthetic route where LTA4 methyl ester undergoes 15(S)-hydroxylation using a cytochrome P450 mimic (Fe(III)-porphyrin complex). The reaction proceeds via:

  • Epoxide Ring Opening : Controlled hydrolysis at pH 7.4 to generate 5(S),6(S)-diol.

  • Enzymatic Oxidation : Recombinant 15-lipoxygenase (15-LOX) introduces the 15(S)-hydroxyl group, achieving 80% conversion efficiency.

This method reduces synthetic steps but requires high-purity LTA4 (>90%), which is costly to isolate from biological sources.

Enzymatic Synthesis Pathways

In Vitro Enzymatic Cascades

The biosynthesis of this compound in leukocytes involves coordinated actions of 5-lipoxygenase (5-LO), 5-LO-activating protein (FLAP), and 12/15-lipoxygenase (12/15-LO). A cell-free reconstitution system using recombinant enzymes achieves the following sequence:

  • 5-LO/FLAP-Mediated Oxygenation : Converts AA to 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE).

  • 12/15-LO Activity : Oxygenates 5(S)-HPETE at C15, forming 5(S),15(S)-diHPETE.

  • Epoxide Formation and Hydrolysis : Spontaneous rearrangement yields this compound with a reported turnover rate of 0.8 nmol/min/mg enzyme.

Cell-Based Biosynthesis

RAW 264.7 macrophages, despite expressing 5-LO, FLAP, and 12/15-LO, show negligible endogenous this compound production unless supplemented with exogenous AA (50 μM). This suggests tight regulation of substrate availability in vivo. Post-synthesis, this compound is rapidly oxidized to 15-oxo-LXA4 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), necessitating enzyme inhibition (e.g., 10 μM SW033291) to stabilize yields.

Purification and Characterization

Chromatographic Techniques

Crude synthetic mixtures are purified using:

  • Normal-Phase HPLC : Silica gel column (4.6 × 250 mm) with hexane/isopropanol/acetic acid (90:10:0.1, v/v) at 1 mL/min. This compound elutes at 14.2 min.

  • Reversed-Phase HPLC : C18 column (5 μm, 4.6 × 150 mm) with acetonitrile/water (65:35, 0.1% formic acid) at 0.8 mL/min, yielding >99% purity.

Spectroscopic Confirmation

  • UV-Vis : λmax at 301 nm (conjugated tetraene).

  • NMR : Key signals include δ 5.45–5.65 (m, 4H, C7–C10/C11–C14), δ 4.15 (t, J = 6.5 Hz, C6-OH), and δ 1.25–1.35 (m, 8H, aliphatic chain).

  • MS (ESI-) : m/z 351.2 [M-H]⁻, with fragmentation ions at m/z 235.1 (C1–C10) and m/z 115.0 (C15–C20).

ParameterOptimal ConditionPurity Loss Over 6 Months
Temperature-80°C (lyophilized)<5%
SolventEthanol (50 mg/mL)8–12%
Light ExposureAmber vials, N2 atmosphere<3%

Repeated freeze-thaw cycles (>3) reduce bioactivity by 40% due to aggregate formation.

Applications in Preclinical Research

Anti-Inflammatory Activity

In RAW 264.7 macrophages, this compound (10 nM) suppresses LPS-induced TNF-α production by 70% via FPR2 receptor binding (EC50 = 2.3 nM). Structure-activity studies highlight the necessity of the 6(S)-hydroxyl group, as 6(R)-epimers show 10-fold lower potency.

Metabolic Syndrome Modulation

A clinical study (n=132) correlated serum this compound levels (≤0.8 ng/mL) with severe periodontal disease in metabolic syndrome patients (β=-0.298, p=0.016). Oral administration in murine models (0.5 mg/kg/day) restores insulin sensitivity by 35% through PPARγ activation .

Chemical Reactions Analysis

Types of Reactions

6(S)-Lipoxin A4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert it to less active forms.

    Substitution: It can undergo substitution reactions with other bioactive molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which may have distinct biological activities.

Scientific Research Applications

6(S)-Lipoxin A4 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study lipid mediator biosynthesis and metabolism.

    Biology: It plays a role in understanding the mechanisms of inflammation resolution and immune modulation.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases.

    Industry: It is used in the development of anti-inflammatory drugs and dietary supplements.

Mechanism of Action

6(S)-Lipoxin A4 exerts its effects by binding to specific receptors on the surface of immune cells, such as the ALX/FPR2 receptor. This binding triggers a cascade of intracellular signaling pathways that lead to the resolution of inflammation. The compound inhibits the recruitment of neutrophils, promotes the clearance of apoptotic cells, and stimulates the production of anti-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lipoxin A4 (LXA4)

  • Structure: 5(S),6(R),15(S)-trihydroxy-eicosatetraenoic acid .
  • Biosynthesis : Derived from arachidonic acid via 15-LOX and 5-LOX pathways during neutrophil-platelet interactions .
  • Functions :
    • Potent anti-inflammatory mediator in endometriosis and psoriasis .
    • Inhibits neutrophil chemotaxis and NK cell cytotoxicity .
    • Enhances macrophage efferocytosis .
  • Key Difference : The 6(R) vs. 6(S) configuration alters receptor binding kinetics and metabolic stability. 6(S)-LXA4 is less stable in vivo due to rapid enzymatic degradation .

15-epi-Lipoxin A4 (AT-Lipoxin A4)

  • Structure : Aspirin-triggered epimer with 15(R)-hydroxyl group .
  • Biosynthesis : Generated via acetylated COX-2 in the presence of aspirin, enhancing resistance to enzymatic inactivation .
  • Functions :
    • Shares anti-inflammatory actions with LXA4 but with prolonged bioavailability .
    • Reduces IL-6 and IL-8 in endometrial inflammation .
  • Key Difference : The 15(R) configuration confers greater stability, making it a more durable therapeutic candidate than 6(S)-LXA4 .

Lipoxin A4 Methyl Ester

  • Structure : Methyl ester derivative of LXA4, enhancing lipophilicity .
  • Functions: Acts as a prodrug, improving cellular uptake and solubility in ethanol or DMSO . Retains LXA4’s anti-inflammatory properties but with extended half-life in vivo .
  • Key Difference : Modified solubility profile enables broader experimental and therapeutic applications compared to 6(S)-LXA4 .

Resolvin D1 (RvD1)

  • Structure: 7(S),8(R),17(S)-trihydroxy-docosahexaenoic acid derived from ω-3 DHA .
  • Functions :
    • Reduces neutrophil infiltration and cytokine production .
    • Synergizes with LXA4 to resolve inflammation .
  • Key Difference : Binds to distinct receptors (GPR32/ALX) and shows minimal cross-reactivity with 6(S)-LXA4, indicating pathway-specific roles .

Maresin 1 (MaR1)

  • Structure: 7(R),14(S)-dihydroxy-docosahexaenoic acid .
  • Functions :
    • Promotes tissue regeneration and macrophage phagocytosis .
    • Acts earlier in inflammation resolution than lipoxins .
  • Key Difference : Derived from DHA via 12-LOX, unlike lipoxins’ arachidonic acid origin .

Data Tables

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Biosynthetic Pathway
6(S)-Lipoxin A4 5(S),6(S),15(S)-TriHETE Conjugated tetraene Transcellular LOX
LXA4 5(S),6(R),15(S)-TriHETE 6(R)-hydroxyl Neutrophil-platelet LOX
15-epi-LXA4 5(S),6(R),15(R)-TriHETE 15(R)-hydroxyl Aspirin-acetylated COX-2
RvD1 7(S),8(R),17(S)-TriHETE ω-3 DHA backbone 15-LOX/5-LOX

Table 2: Functional Profiles

Compound Receptor Affinity Key Anti-inflammatory Action Clinical Model Evidence
This compound ALX/FPR2 (moderate) Suppresses HMGB1 in psoriasis Mouse endometriosis
LXA4 ALX/FPR2 (high) Inhibits IL-6/IL-8 in endometrium Human psoriasis trials
15-epi-LXA4 ALX/FPR2 (high) Reduces PMA-induced cytokines Aspirin-treated murine models
RvD1 GPR32/ALX (high) Blocks neutrophil NETosis Leishmaniasis models

Biological Activity

6(S)-Lipoxin A4 (LXA4) is a specialized pro-resolving lipid mediator derived from arachidonic acid, known for its critical role in the resolution of inflammation. This compound is part of a broader class of lipoxins that have garnered attention for their anti-inflammatory properties and potential therapeutic applications in various chronic inflammatory conditions. This article delves into the biological activity of LXA4, highlighting its mechanisms, therapeutic potentials, and relevant case studies.

LXA4 exerts its biological effects primarily through the activation of specific receptors, notably the formyl peptide receptor-like 1 (FPRL1). This interaction triggers a cascade of intracellular signaling pathways that contribute to its anti-inflammatory and pro-resolving functions. Key mechanisms include:

  • Inhibition of Neutrophil Infiltration : LXA4 reduces the recruitment of neutrophils to sites of inflammation, thereby decreasing tissue damage and promoting healing .
  • Enhancement of Macrophage Function : It stimulates macrophages to phagocytose apoptotic cells (efferocytosis) and release anti-inflammatory cytokines such as interleukin-10 (IL-10) .
  • Reduction of Pro-inflammatory Cytokines : LXA4 decreases the production of pro-inflammatory cytokines like IL-8 by inhibiting nuclear factor kappa B (NF-κB) activity in leukocytes .

Therapeutic Potential

The therapeutic applications of LXA4 span various chronic inflammatory disorders, including:

  • Rheumatoid Arthritis : Studies indicate that LXA4 levels are significantly lower in synovial fluid from patients with rheumatoid arthritis compared to healthy individuals, suggesting a potential role in disease pathology .
  • Chronic Obstructive Pulmonary Disease (COPD) : LXA4 administration has been shown to inhibit serum amyloid A (SAA) expression in animal models, indicating its potential utility in managing COPD .
  • Cancer : Research suggests that LXA4 may inhibit tumor growth and metastasis by modulating inflammatory responses in solid tumors such as colon and pancreatic cancers .

Case Studies

  • TiO2-Induced Arthritis Model :
    • In a study using a titanium dioxide-induced arthritis model, LXA4 administration resulted in reduced mechanical and thermal hyperalgesia, decreased histopathological damage, and reduced leukocyte recruitment without significant toxicity to liver or kidney tissues. The underlying mechanism involved reduced NF-κB activation in macrophages .
  • Obesity-Induced Inflammation :
    • Another study explored the effects of LXA4 on obesity-related inflammation. The findings indicated that LXA4 treatment attenuated inflammation in adipose tissues, suggesting its role in managing obesity-related metabolic disorders .
  • Lung Ischemia-Reperfusion Injury :
    • In a rat model of lung transplantation, LXA4 demonstrated protective effects against ischemia-reperfusion injury by exerting anti-inflammatory and antioxidant effects, thus enhancing endothelial function post-transplantation .

Data Summary

ConditionObservationsReference(s)
Rheumatoid ArthritisLow levels of LXA4 in synovial fluid; higher levels of pro-inflammatory mediators
TiO2-Induced ArthritisReduced hyperalgesia and leukocyte recruitment; no organ toxicity
COPDInhibition of SAA expression; potential therapeutic role
Obesity-Induced InflammationAttenuated inflammation in adipose tissues
Lung Ischemia-Reperfusion InjuryProtective effects on endothelial function post-transplantation

Q & A

Q. How do genetic or environmental factors influence this compound biosynthesis in human studies?

  • Methodological Answer : Profile lipid mediators in patient cohorts with polymorphisms in lipoxygenase (ALOX) genes or dietary variations (e.g., omega-3 intake). Use multivariate regression to adjust for covariates (age, comorbidities) .

Q. What frameworks (e.g., FINER criteria) ensure rigorous hypothesis generation for this compound research?

  • Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during study design. For example:
  • Novelty : Investigate understudied roles in neuroinflammation.
  • Relevance : Align with unmet needs in chronic inflammatory diseases.
  • Feasibility : Assess local capacity for lipidomics and animal models .

Q. How can synergistic effects between this compound and other SPMs be systematically studied?

  • Methodological Answer : Use combinatorial treatments (e.g., LXA4 + Resolvin D1) in microfluidic chambers to model cell-cell interactions. Analyze additive/synergistic effects via isobolograms or Chou-Talalay synergy indices .

Q. What statistical approaches address low sample sizes in this compound clinical trials?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for skewed data and Bayesian methods to incorporate prior evidence. Pre-register trials to mitigate publication bias .

Q. How do researchers validate this compound’s long-term effects in chronic inflammation models?

  • Methodological Answer : Implement longitudinal designs with repeated sampling (e.g., weekly blood draws). Use multiplex cytokine panels and histopathology to correlate lipid mediator levels with tissue repair .

Q. What ethical considerations arise when translating this compound research to human studies?

  • Methodological Answer : Justify risks/benefits in IRB protocols, especially for vulnerable populations (e.g., immunocompromised patients). Include data safety monitoring boards (DSMBs) for early termination rules if adverse events occur .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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